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Compound of Interest

Compound Name:
Pseudoephedrine tert-butyl

carbamate

Cat. No.: B212031 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and characterization of N-Boc-pseudoephedrine. The document is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

Introduction
N-Boc-pseudoephedrine, formally known as N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-

methyl-carbamic acid, 1,1-dimethylethyl ester, is a carbamate-protected derivative of

pseudoephedrine.[1] The tert-butoxycarbonyl (Boc) protecting group is strategically employed

in organic synthesis to mask the secondary amine functionality of the pseudoephedrine

molecule. This protection prevents the amine from participating in undesired side reactions and

allows for selective chemical transformations at other sites of the molecule. N-Boc-

pseudoephedrine serves as a key intermediate in the synthesis of various pharmaceutical

compounds and is also utilized as an analytical reference standard.[1]

Molecular Structure and Physicochemical
Properties
The molecular structure of N-Boc-pseudoephedrine is characterized by the presence of a

phenyl ring, a hydroxyl group, and the N-Boc protecting group attached to the nitrogen atom of

the pseudoephedrine backbone.
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Property Value Reference

Formal Name

N-[(1S,2S)-2-hydroxy-1-

methyl-2-phenylethyl]-N-

methyl-carbamic acid, 1,1-

dimethylethyl ester

[1]

Synonyms

t-BOC Pseudoephedrine, N-

Butoxycarbonyl-

Pseudoephedrine,

Pseudoephedrine t-butyl

Carbamate

[1]

CAS Number 152614-95-4 [1]

Molecular Formula C₁₅H₂₃NO₃ [1]

Molecular Weight 265.4 g/mol [1]

Appearance Crystalline solid [1]

Purity ≥98% [1]
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Solubility
N-Boc-pseudoephedrine exhibits solubility in various organic solvents, which is a critical

consideration for its use in synthesis and purification processes.
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Solvent Solubility Reference

DMF 30 mg/mL [1]

DMSO 30 mg/mL [1]

Ethanol 20 mg/mL [1]

PBS (pH 7.2) 10 mg/mL [1]

Synthesis of N-Boc-pseudoephedrine
The synthesis of N-Boc-pseudoephedrine is typically achieved through the N-protection of

pseudoephedrine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Pseudoephedrine

Reaction MixtureDi-tert-butyl dicarbonate (Boc)₂O
Base (e.g., Triethylamine)

Solvent (e.g., Dichloromethane)

N-Boc-pseudoephedrine Work-up Purification
(e.g., Column Chromatography) Pure N-Boc-pseudoephedrine

Click to download full resolution via product page

Synthesis workflow for N-Boc-pseudoephedrine.

Experimental Protocol: N-Boc Protection of
Pseudoephedrine
This protocol outlines a general procedure for the synthesis of N-Boc-pseudoephedrine.

Materials:

(+)-Pseudoephedrine
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Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (Et₃N) or another suitable non-nucleophilic base

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (+)-pseudoephedrine (1.0 equivalent) in

dichloromethane.

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate

(1.1 to 1.2 equivalents) portion-wise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the

organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution

and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude N-Boc-pseudoephedrine by flash column chromatography on

silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
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Spectroscopic Characterization
The structure of N-Boc-pseudoephedrine is confirmed through various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While specific, detailed peak assignments for N-Boc-pseudoephedrine are not readily available

in the searched literature, the expected spectral characteristics can be inferred from the known

spectra of pseudoephedrine and the presence of the Boc protecting group.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Boc-pseudoephedrine is expected to show characteristic signals

for the protons of the pseudoephedrine backbone and the tert-butyl group of the Boc protecting

group. Due to hindered rotation around the N-CO bond, some signals may appear broadened

or as a set of rotamers at room temperature.

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Phenyl (Ar-H) 7.2 - 7.4 multiplet

CH-OH ~4.6 doublet

CH-N ~4.1 multiplet

N-CH₃ ~2.7 singlet

CH-CH₃ ~1.0 doublet

C(CH₃)₃ (Boc) ~1.4 singlet (intense)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the phenyl ring,

the pseudoephedrine backbone, and the Boc group.
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Carbon Expected Chemical Shift (ppm)

C=O (Boc) ~155

Aromatic (Ar-C) 126 - 142

C(CH₃)₃ (Boc) ~80

CH-OH ~75

CH-N ~58

N-CH₃ ~30

C(CH₃)₃ (Boc) ~28

CH-CH₃ ~15

Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-pseudoephedrine is expected to exhibit characteristic absorption

bands for the hydroxyl, carbamate, and aromatic functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3600 Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (carbamate) 1680 - 1700 Strong

C-N stretch 1160 - 1250 Medium

C-O stretch 1000 - 1300 Medium

Conclusion
This technical guide has provided a detailed overview of the molecular structure,

physicochemical properties, synthesis, and spectroscopic characterization of N-Boc-
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pseudoephedrine. The information presented is essential for researchers and scientists

working with this important synthetic intermediate in the fields of medicinal chemistry and drug

development. The methodologies and data compiled herein serve as a valuable resource for

the efficient and effective utilization of N-Boc-pseudoephedrine in various research and

development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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